Xanthohumol D is a natural product belonging to the class of compounds known as prenylated chalcones. [, , ] It is a derivative of xanthohumol, a major prenylated flavonoid found in hops (Humulus lupulus L.). [, ] Xanthohumol D has garnered significant interest in scientific research due to its potential anticancer and chemopreventive properties. [, , ]
Xanthohumol D is predominantly found in the female inflorescences of hops, where it exists in concentrations ranging from 0.1% to 1% of the dry weight. The compound is secreted as part of the hop resin and is also located within the trichomes on young leaves . Traditional extraction methods involve chromatographic techniques, although recent advancements have introduced high-speed counter-current chromatography for more efficient isolation .
Xanthohumol D belongs to the class of compounds known as flavonoids, more specifically, it is categorized under prenylated flavonoids. This classification is significant due to the unique chemical structure that contributes to its biological activity.
The synthesis of Xanthohumol D can be approached through both natural extraction and synthetic methods. Recent studies have reported a six-step synthesis from naringenin, a flavonoid precursor. This process involves several key reactions:
The synthesis begins with naringenin, which undergoes selective conversion into diesters before being subjected to alkylation and rearrangement reactions. The final steps involve hydrolysis to yield Xanthohumol D effectively .
Xanthohumol D has a complex molecular structure characterized by multiple rings and functional groups typical of flavonoids. The molecular formula can be represented as . Its structure includes a prenyl group that enhances its biological activity.
The melting point of Xanthohumol D is noted to be between 143–144 °C, indicating its stability under standard laboratory conditions . Spectroscopic data such as infrared (IR) and nuclear magnetic resonance (NMR) further elucidate its structural characteristics.
Xanthohumol D participates in various chemical reactions that contribute to its biological activities. Notably, it can undergo Michael addition reactions due to the presence of an α,β-unsaturated keto group, allowing it to interact covalently with proteins .
The compound's reactivity profile includes:
The biological effects of Xanthohumol D are mediated through several mechanisms:
Research indicates that Xanthohumol D can inhibit enzymes such as α-glucosidase through reversible Michael-type addition reactions, contributing to its hypoglycemic effects .
Relevant analyses include spectroscopic methods (IR, NMR) that confirm structural integrity and purity during synthesis and extraction processes .
Xanthohumol D has several scientific uses:
Xanthohumol D is a prenylated flavonoid derivative characterized by a dihydropyrano ring system integrated into its chalcone scaffold. Its core structure comprises two aromatic rings (A and B) connected by a three-carbon α,β-unsaturated carbonyl system, with a C5-prenyl unit cyclized into a pyran ring at C-3′ and O-4′ (Ring A). This distinguishes it from xanthohumol, which features an open-chain prenyl group at C-3′ and a methoxy group at C-6′ [1] [9]. Nuclear magnetic resonance (NMR) analyses confirm that xanthohumol D’s dihydropyran moiety induces significant steric constraints and electronic redistribution, altering its biological reactivity compared to non-cyclized analogs [6] [8].
Table 1: Structural Signatures of Xanthohumol D vs. Key Isomers
Compound | Molecular Formula | Prenyl Modification | Key Functional Groups |
---|---|---|---|
Xanthohumol D | C₂₆H₃₀O₆ | Cyclized dihydropyran (C-3′) | 4′-OH, 6′-OCH₃, α,β-unsaturated ketone |
Xanthohumol | C₂₁H₂₂O₅ | Linear prenyl (C-3′) | 4′-OH, 6′-OCH₃, α,β-unsaturated ketone |
Isoxanthohumol | C₂₁H₂₂O₅ | Linear prenyl (C-3′) | Closed C-ring (flavanone), 7-OH |
Isomeric differentiation hinges on ring-closure patterns: Unlike isoxanthohumol—a flavanone formed via chalcone isomerization—xanthohumol D retains the chalcone backbone but undergoes prenyl cyclization. Mass spectrometry profiles further confirm these distinctions, with xanthohumol D exhibiting a molecular ion at m/z 438.2 [M+H]⁺, consistent with its larger molecular mass relative to xanthohumol (m/z 354.4) [5] [9].
Xanthohumol D biosynthesis initiates with p-coumaroyl-CoA elongation by a type III polyketide synthase (PKS), yielding naringenin chalcone. A membrane-bound prenyltransferase (e.g., HlPT1 in Humulus lupulus) then attaches dimethylallyl pyrophosphate (DMAPP) to C-3′ of the chalcone A-ring, forming desmethylxanthohumol [1] [8]. Crucially, xanthohumol D arises via oxidative cyclization of this prenyl chain, catalyzed by cytochrome P450 enzymes. This intramolecular etherification generates the dihydropyran ring—a pathway distinct from xanthohumol biosynthesis, where the prenyl group remains unmodified [3] [7].
The hop-specific chalcone synthase (CHSH1) is indispensable for constructing the chalcone backbone. CHSH1 catalyzes a Claisen condensation of 1 p-coumaroyl-CoA and 3 malonyl-CoA units, forming naringenin chalcone—the universal precursor for prenylated flavonoids [1] [8]. Transcriptomic studies of hop glandular trichomes reveal that CHS_H1 is among the most abundant ESTs, confirming its pivotal role in funneling carbon toward xanthohumol D and related compounds [6] [8].
The final structural maturation of xanthohumol D requires regioselective O-methylation. An S-adenosylmethionine (SAM)-dependent O-methyltransferase (OMT1) methylates the 6′-OH group of the cyclized precursor. OMT1 in hop trichomes shows strict substrate specificity for prenylated chalcones and does not methylate flavanones like isoxanthohumol [6] [8]. Additionally, prenyltransferase promiscuity influences xanthohumol D yield: HlPT1 accepts both naringenin chalcone and its methylated derivatives, but cyclization efficiency drops if methylation precedes prenylation [1] [8].
Table 2: Key Enzymes in Xanthohumol D Biosynthesis
Enzyme | Gene Identifier | Function | Subcellular Localization |
---|---|---|---|
Chalcone synthase | CHS_H1 | Condenses p-coumaroyl-CoA + malonyl-CoA | Cytosol |
Prenyltransferase | HlPT1 | Transfers prenyl group to chalcone C-3′ | Endoplasmic reticulum |
Oxidative cyclase | CYP (putative) | Catalyzes dihydropyran ring formation | Microsomes |
O-Methyltransferase | OMT1 | Methylates 6′-OH of chalcone | Cytosol |
Chemical reactivity diverges significantly among these isomers:
Table 3: Biological Activities Across Isomers
Activity | Xanthohumol D | Xanthohumol | Isoxanthohumol |
---|---|---|---|
Antioxidant (ORAC) | Moderate (2.5x vitamin C) | High (4.1x vitamin C) | Low (0.8x vitamin C) |
AKR1B1 Inhibition | IC₅₀ = 0.34 µM | IC₅₀ = 15.08 µM | IC₅₀ = 0.71 µM |
Chemoprevention | Moderate Nrf2 activation | Potent Nrf2/ARE induction | Weak activity |
Metabolic Stability | High (resists isomerization) | Low (converts to isoxanthohumol) | Moderate (converts to 8-prenylnaringenin) |
Biosynthetic flexibility further differentiates these compounds: While xanthohumol dominates hop resin (0.1–1% dry weight), xanthohumol D occurs at lower concentrations due to enzymatic constraints. Cyclization requires precise P450 spatial positioning of the prenyl group, making xanthohumol D a minor product under standard conditions [1] [8]. However, metabolic engineering in yeast has demonstrated feasibility for enhancing xanthohumol D by co-expressing Humulus lupulus PKS, prenyltransferase, and cyclase genes [2].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7